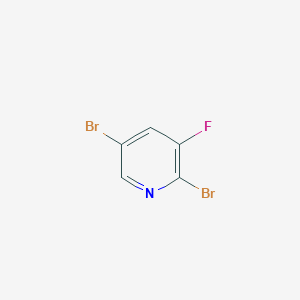

2,5-Dibromo-3-fluoropyridine

Descripción

Significance of Pyridine (B92270) Heterocycles in Contemporary Organic Synthesis and Materials Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in both natural and synthetic compounds. Its unique electronic properties, including its electron-deficient nature and the presence of a basic nitrogen atom, make it a crucial component in a multitude of applications. researchgate.net In the pharmaceutical industry, the pyridine scaffold is a privileged structure, appearing in thousands of approved drugs and playing a central role in medicinal chemistry research. core.ac.ukgoogle.com Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netgoogle.com

Beyond pharmaceuticals, pyridine derivatives are integral to materials science. They are used in the development of polymers, dyes, and functional nanomaterials. evitachem.com The ability of the pyridine nitrogen to coordinate with metal ions makes its derivatives valuable as ligands in catalysis and for the construction of advanced materials with specific optical and electronic properties. researchgate.netevitachem.com

The Role of Halogenation in Modulating Pyridine Reactivity and Properties

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical reactivity and physical properties. Halogens act as versatile functional handles, enabling a wide range of subsequent chemical transformations. The electronegativity of the nitrogen atom in pyridine deactivates the ring towards electrophilic substitution, making such reactions challenging. However, halogenation significantly alters the electronic landscape of the pyridine ring, creating sites that are susceptible to nucleophilic aromatic substitution (SNAr) and providing anchor points for various cross-coupling reactions. researchgate.netresearchgate.net

The type and position of the halogen substituents are critical. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the reaction intermediate. researchgate.net The presence of multiple, different halogens on the same pyridine ring, such as in 2,5-Dibromo-3-fluoropyridine, offers the potential for selective and sequential reactions, a highly sought-after feature in multi-step synthesis. rsc.org The fluorine atom, in particular, can enhance properties like lipophilicity and metabolic stability in drug candidates.

Overview of this compound as a Versatile Synthetic Scaffold

This compound has emerged as a valuable and versatile building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. This tri-substituted pyridine serves as a scaffold upon which complex molecular architectures can be constructed with a high degree of control.

The presence of two bromine atoms and one fluorine atom at distinct positions on the pyridine ring allows for regioselective functionalization. The bromine atoms are particularly amenable to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. evitachem.comresearchgate.netrsc.org The fluorine atom, being less reactive in such couplings, often remains intact, allowing for its strategic incorporation into the final product or for subsequent transformations under different reaction conditions.

A notable application of this compound is in the synthesis of liquid crystals. google.com In a multi-step process, this compound serves as a key intermediate where the bromine atoms are sequentially substituted to introduce long alkyl or aryl side chains, ultimately leading to the formation of 3-fluoropyridine (B146971) derivatives with liquid-crystalline properties. google.com This highlights the compound's utility in creating advanced functional materials.

The strategic placement of the three halogen atoms provides chemists with a powerful tool for the regioselective synthesis of highly substituted pyridines, which are often challenging to prepare by other means. This makes this compound a key intermediate for accessing novel chemical space in both drug discovery and materials science.

Compound Properties and Reactions

Below are tables detailing the physical and chemical properties of this compound and illustrating its synthetic utility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 156772-60-0 nih.govsynquestlabs.com |

| Molecular Formula | C₅H₂Br₂FN nih.govsynquestlabs.com |

| Molecular Weight | 254.88 g/mol nih.gov |

| Appearance | Solid bldpharm.com |

| IUPAC Name | This compound nih.gov |

Table 2: Synthetic Transformations of Halogenated Pyridines

This table illustrates the types of cross-coupling reactions that polyhalogenated pyridines, including analogs of this compound, can undergo, showcasing their synthetic versatility.

| Reaction Type | Substrate Example | Coupling Partner | Product Type | Significance |

| Suzuki Coupling | Dihalopyridine | Arylboronic acid | Aryl-substituted pyridine | Formation of C(sp²)-C(sp²) bonds, common in drug and materials synthesis. rsc.orgresearchgate.net |

| Sonogashira Coupling | Dihalopyridine | Terminal alkyne | Alkynyl-substituted pyridine | Formation of C(sp²)-C(sp) bonds, creating linear structural motifs. rsc.orgnih.gov |

| Negishi Coupling | Dihalopyridine | Organozinc reagent | Alkyl/Aryl-substituted pyridine | Formation of C-C bonds with a wide range of substituents. organic-chemistry.org |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoropyridine | Nucleophile (e.g., amine, alcohol) | Substituted pyridine | Displacement of a halogen, typically fluorine, to introduce heteroatom substituents. researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromo-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEENLQKOTDHQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625579 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156772-60-0 | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 2,5 Dibromo 3 Fluoropyridine

Strategies for Regioselective Bromination and Fluorination of Pyridine (B92270) Precursors

The precise placement of bromo and fluoro groups on the pyridine ring is crucial for the successful synthesis of 2,5-dibromo-3-fluoropyridine. Several established methods utilize readily available pyridine derivatives as starting materials.

Synthesis via 2-Amino-5-bromopyridine (B118841) Intermediates

A common route to this compound begins with the commercially available 2-amino-5-bromopyridine. This multi-step process involves the following transformations:

Nitration: 2-Amino-5-bromopyridine is first nitrated to introduce a nitro group at the 3-position, yielding 2-amino-5-bromo-3-nitropyridine. orgsyn.org

Hydroxylation: The amino group is then converted to a hydroxyl group, forming 5-bromo-2-hydroxy-3-nitropyridine. google.com

Bromination: The hydroxyl group is subsequently replaced with a bromine atom to give 2,5-dibromo-3-nitropyridine (B98540). google.com

Reduction: The nitro group is reduced to an amino group, resulting in 3-amino-2,5-dibromopyridine. google.com

Fluorination: Finally, the amino group is converted to a fluoro group via the Balz-Schiemann reaction to produce the target compound, this compound. google.com

A modified Sandmeyer reaction can also be employed, where 2-amino-5-bromopyridine is converted to its diazonium salt and then treated with bromine to synthesize 2,5-dibromopyridine (B19318). heteroletters.org Another approach involves reacting 2-amino-5-bromopyridine with a hydrogen bromide solution and sodium nitrite (B80452) in the presence of cuprous bromide. google.comgoogle.com

Synthesis via 3-Fluoro-2-hydroxypyridine (B75413) Precursors

An alternative strategy utilizes 3-fluoro-2-hydroxypyridine as the starting material. google.com This method involves a two-step process:

Bromination: 3-Fluoro-2-hydroxypyridine is first reacted with bromine to introduce a bromine atom at the 5-position, yielding 5-bromo-3-fluoro-2-hydroxypyridine. This reaction is typically carried out in an inert solvent at temperatures ranging from -20°C to 50°C. google.com

Conversion to Dibromide: The resulting intermediate is then treated with a brominating agent, such as phosphorus tribromide, phosphorus oxybromide, or phosphorus pentabromide, at elevated temperatures (100°C to 170°C) to replace the hydroxyl group with a bromine atom, affording this compound. google.com

Conversion of 3-Amino-2,5-dibromopyridine via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a key step in several synthetic routes to this compound. google.com This reaction specifically converts an amino group to a fluoro group. In this context, 3-amino-2,5-dibromopyridine undergoes diazotization to form a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields this compound. google.com This method is noted for its potential to produce high-purity fluoro-aromatics with reduced waste. researchgate.net

Preparation from 2,5-Dibromo-3-nitropyridine Intermediates

The synthesis can also proceed through a 2,5-dibromo-3-nitropyridine intermediate. google.comchemicalbook.com This pathway involves the reduction of the nitro group to an amino group, followed by the conversion of the amino group to a fluoro group.

Reduction: 2,5-Dibromo-3-nitropyridine is reduced to 3-amino-2,5-dibromopyridine. google.com

Fluorination: The resulting 3-amino-2,5-dibromopyridine is then converted to this compound using the Balz-Schiemann reaction as previously described. google.com

Development of Improved Synthetic Routes for this compound

Ongoing research focuses on enhancing the efficiency and scalability of the synthesis of this compound.

Considerations for Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key factors that are often fine-tuned include temperature, solvent, and the choice of reagents. For instance, in the synthesis of related fluorinated pyridines, the choice of base and solvent has been shown to significantly impact selectivity and reaction rates. rsc.org Weak bases like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) have demonstrated good selectivity in some cases. rsc.org The development of scalable processes is also a major consideration, with a focus on achieving high yields and simplifying purification steps. heteroletters.org

| Starting Material | Key Intermediates | Final Product |

| 2-Amino-5-bromopyridine | 5-Bromo-2-hydroxy-3-nitropyridine, 2,5-Dibromo-3-nitropyridine, 3-Amino-2,5-dibromopyridine | This compound |

| 3-Fluoro-2-hydroxypyridine | 5-Bromo-3-fluoro-2-hydroxypyridine | This compound |

| 3-Amino-2,5-dibromopyridine | Diazonium tetrafluoroborate salt | This compound |

| 2,5-Dibromo-3-nitropyridine | 3-Amino-2,5-dibromopyridine | This compound |

Analogous Synthetic Approaches for Related Fluoropyridines

The synthesis of fluoropyridines is a significant area of research, driven by the unique properties that the fluorine atom imparts to organic molecules. Modern synthetic chemistry has developed several powerful methods to construct the fluoropyridine scaffold, complementing traditional approaches.

Photoredox-Mediated Coupling in Fluoropyridine Synthesis

A novel and efficient method for constructing diversely substituted 3-fluoropyridines utilizes a photoredox-mediated coupling reaction. nih.govorganic-chemistry.org This approach involves the reaction of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium-based photoredox catalyst, such as fac-Ir(ppy)₃, under blue LED light irradiation. nih.govacs.org The reaction sequence is typically completed by a one-pot condensation with an ammonia (B1221849) source, like ammonium (B1175870) acetate, to form the pyridine ring. acs.org

The mechanism is initiated by the reduction of the α,α-difluoro-β-iodoketone by the photoexcited iridium catalyst, which generates a radical species. acs.org This radical then adds to the silyl enol ether. The subsequent steps lead to a ketone intermediate which, upon heating with ammonium acetate, undergoes cyclization and dehydration to afford the final 3-fluoropyridine (B146971) product. acs.org This method is valued for its ability to assemble the 3-fluoropyridine core from two different ketone-derived components, offering a modular and flexible synthetic route. nih.govresearchgate.net

| Starting Materials (α,α-difluoro-β-iodoketone & Silyl Enol Ether) | Catalyst / Conditions | Product | Yield |

| 1-(4-Chlorophenyl)-2,2-difluoro-3-iodopropan-1-one + 1-Phenyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃, Blue LED, NH₄OAc, DMF, 120°C | 2-(4-Chlorophenyl)-3-fluoro-4-phenylpyridine | 90% acs.org |

| 2,2-Difluoro-1,3-diiodo-1-phenylpropan-1-one + 1-(4-Methoxyphenyl)-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃, Blue LED, NH₄OAc, DMF, 120°C | 2,4-Bis(4-methoxyphenyl)-3-fluoropyridine | 85% acs.org |

| 2,2-Difluoro-3-iodo-1-(p-tolyl)propan-1-one + 1-Cyclohexyl-1-(trimethylsiloxy)ethene | fac-Ir(ppy)₃, Blue LED, NH₄OAc, DMF, 120°C | 4-Cyclohexyl-3-fluoro-2-(p-tolyl)pyridine | 81% acs.org |

| 2,2-Difluoro-3-iodo-1-phenylpropan-1-one + 1-(tert-Butyldimethylsiloxy)cyclohexene | fac-Ir(ppy)₃, Blue LED, NH₄OAc, DMF, 120°C | 5,6,7,8-Tetrahydro-4-fluoro-3-phenylquinoline | 88% acs.org |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluoropyridines. This method involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated pyridine ring by a fluoride (B91410) ion. acs.orgmdpi.com The reactivity of the pyridine ring towards SNAr is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups. researchgate.net

The pyridine nitrogen atom inherently activates the 2- and 4-positions towards nucleophilic attack. acs.orgresearchgate.net Consequently, SNAr reactions proceed most readily at these positions. The 3-position is significantly less reactive and generally requires more forcing conditions or specific activation. researchgate.netnih.gov The nitro group is a particularly effective activating group and can also serve as an excellent leaving group in these reactions, sometimes being preferentially displaced over halides. mdpi.comepa.gov This "nitro-fluoro" exchange provides a valuable pathway to fluorinated pyridines. mdpi.com Various fluoride sources can be employed, including cesium fluoride (CsF) and potassium fluoride (KF), often in polar aprotic solvents like DMSO. mdpi.comresearchgate.net

| Substrate | Reagents / Conditions | Product | Yield |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, reflux | Methyl 3-fluoropyridine-4-carboxylate | 38% mdpi.comresearchgate.net |

| 2-Nitropyridine | K[¹⁸F]F-K222, DMSO, 145°C, 10 min | 2-[¹⁸F]Fluoropyridine | ~60% researchgate.net |

| 4-Nitropyridine | K[¹⁸F]F-K222, DMSO, 145°C, 10 min | 4-[¹⁸F]Fluoropyridine | ~60% researchgate.net |

| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride, 140°C, 1-30 min | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89% epa.gov |

| Pyridine N-oxides | Trimethylamine, then TBAF | 2-Fluoropyridines | (Varies) acs.org |

Halogen Exchange Reactions for Fluoropyridine Synthesis

Halogen exchange (Halex) reactions represent a fundamental and widely used strategy for introducing fluorine into aromatic systems, including pyridines. google.comscience.gov The process involves the substitution of a halogen atom, typically chlorine or bromine, with a fluorine atom using a nucleophilic fluoride source. researchgate.net

The efficiency of the Halex reaction is influenced by the nature of the substrate, the choice of the fluorinating agent, and the reaction conditions. google.com Alkali metal fluorides, such as potassium fluoride (KF), are common reagents. google.com The reaction often requires high temperatures and polar aprotic solvents; however, the use of phase-transfer catalysts can facilitate the reaction under milder conditions. google.com The presence of electron-withdrawing groups on the pyridine ring can significantly activate the ring towards halogen exchange. For instance, the bromine and nitro groups in 3-bromo-2-chloro-5-nitropyridine (B1267941) activate the 2-position, increasing the rate of chlorine replacement by fluorine compared to 2-chloro-5-nitropyridine. researchgate.net

| Substrate | Reagents / Conditions | Product | Yield |

| 2-Chloro-3-nitropyridine | KF, DMF | 2-Fluoro-3-nitropyridine | >50% researchgate.net |

| 2-Chloro-5-nitropyridine | KF, DMF | 2-Fluoro-5-nitropyridine | >50% researchgate.net |

| 3-Bromo-2-chloro-5-nitropyridine | KF, DMF | 3-Bromo-2-fluoro-5-nitropyridine | >50% researchgate.net |

| 2-Chloropyrimidines | HF or HF-base solutions | 2-Fluoropyrimidines | Good researchgate.net |

| 2,4,6-Trichloropyrimidine | "Proton Sponge"-Triethylamine Tris(hydrogen fluoride) | (Fluorinated Pyrimidines) | (Varies) researchgate.net |

Chemical Reactivity and Transformations of 2,5 Dibromo 3 Fluoropyridine

Chemoselective Functionalization at Halogenated Positions

The primary pathway for modifying 2,5-dibromo-3-fluoropyridine involves reactions at the carbon-bromine bonds. The electronic disparity between the C2 and C5 positions is the cornerstone of its selective functionalization. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom renders the α-position (C2) more electron-deficient and thus more susceptible to certain transformations, particularly oxidative addition in palladium-catalyzed processes. Conversely, the C5 position is more amenable to functionalization via halogen-metal exchange.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated positions of the pyridine ring. The choice of catalyst, ligands, base, and reaction conditions can be tailored to favor substitution at one bromine atom over the other.

The Suzuki-Miyaura coupling reaction, which forms a new C-C bond between the pyridine scaffold and an organoboron compound, typically shows high regioselectivity for the C2 position of this compound. This preference is driven by the greater ease of oxidative addition of the palladium(0) catalyst to the more electron-poor C2-Br bond. The fluorine atom at C3 further enhances the electrophilicity of the C2 position. Studies on analogous polyhalogenated pyridines have established that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base are effective for this transformation. claremont.edunih.gov The reaction proceeds efficiently to yield 5-bromo-3-fluoro-2-arylpyridines.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the oxidative addition and reductive elimination cycle. claremont.eduresearchgate.net |

| Boron Source | Arylboronic acids, Arylboronic esters | Provides the carbon-based nucleophile for the coupling. nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron species and neutralizes the acid byproduct. |

| Solvent | Dioxane, Toluene, THF/H₂O | Solubilizes reactants and influences reaction rate and selectivity. researchgate.net |

The introduction of a nitrogen-based substituent, or amination, is commonly achieved via the Buchwald-Hartwig amination reaction. Similar to the Suzuki coupling, this reaction demonstrates regioselectivity for the C2 position. vulcanchem.com Research on the amination of 2,5-dibromopyridine (B19318) shows that the reaction with various amines in the presence of a palladium catalyst and a strong base like sodium tert-butoxide (NaOtBu) selectively yields the 2-amino-5-bromopyridine (B118841) product. acs.org This selectivity is attributed to the higher reactivity of the C2-Br bond towards oxidative addition. acs.org This principle is directly applicable to this compound, allowing for the synthesis of 2-amino-5-bromo-3-fluoropyridine derivatives.

Table 2: General Conditions for Buchwald-Hartwig Amination

| Component | Example | Purpose |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XPhos, RuPhos | Stabilizes the palladium center and modulates its reactivity. claremont.edu |

| Amine | Primary or secondary amines, anilines | The nitrogen nucleophile to be coupled. acs.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates the catalytic cycle. acs.org |

| Solvent | Toluene, Dioxane, DMF | Provides the reaction medium. vulcanchem.comacs.org |

The chemoselectivity observed in palladium-catalyzed cross-coupling reactions of this compound is primarily governed by electronic effects. nih.gov The key factors include:

The Pyridine Nitrogen: As a powerful electron-withdrawing group, the ring nitrogen significantly lowers the electron density at the α- (C2, C6) and γ- (C4) positions. This makes the C2-Br bond more electrophilic and thus more reactive towards oxidative addition by a Pd(0) catalyst, which is the rate-determining step in many cross-coupling cycles.

The Fluorine Substituent: The inductive effect of the fluorine atom at C3 further withdraws electron density, enhancing the reactivity of the adjacent C2-Br bond. ossila.com

Positional Reactivity: Consequently, the order of reactivity for palladium-catalyzed cross-coupling is C2 > C5. This differential reactivity allows for the selective functionalization at C2 while leaving the C5-Br bond intact for subsequent chemical transformations.

An alternative strategy for the functionalization of this compound is through halogen-metal exchange. This approach typically involves treating the substrate with a strong organometallic base, such as an organolithium reagent, to replace a bromine atom with a metal (usually lithium). The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles. This method often provides complementary regioselectivity to palladium-catalyzed reactions. researchgate.net

The reaction of this compound with organolithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) at low temperatures (e.g., -78 °C) results in a highly regioselective bromine-lithium exchange. researchgate.net In contrast to palladium-catalyzed reactions, this exchange predominantly occurs at the C5 position. researchgate.net This selectivity arises because the formation of a lithiated species at C2 would place the anionic carbon adjacent to the electronegative fluorine atom and the ring nitrogen, which is an electrostatically unfavorable arrangement. Therefore, the thermodynamically more stable 5-lithio-2-bromo-3-fluoropyridine intermediate is preferentially formed.

Furthermore, studies by the Knochel group on similar polyhalogenated heterocycles have demonstrated that the regioselectivity of halogen-metal exchange can be finely tuned by the choice of the metalating agent. researchgate.netuni-muenchen.de For instance, while organolithium reagents favor exchange at C5, certain magnesium-based reagents (turbo-Grignard reagents) can also provide high selectivity at C5. uni-muenchen.de Remarkably, the use of a bimetallic reagent like sBu₂Mg·2LiOR in the presence of an additive such as N,N,N′,N′′,N*′′-pentamethyldiethylenetriamine (PMDTA) can switch the selectivity of Br/Mg exchange to the C2 position. researchgate.netuni-muenchen.de This offers a powerful method to access either regioisomer from the same starting material.

Table 3: Regioselectivity of Halogen-Metal Exchange

| Reagent System | Position of Metalation | Resulting Intermediate |

|---|---|---|

| n-BuLi or s-BuLi in THF, -78 °C | C5 | 5-Lithio-2-bromo-3-fluoropyridine researchgate.net |

| iPrMgCl·LiCl (turbo-Grignard) | C5 | (5-Magnesio-2-bromo-3-fluoropyridyl)chloride uni-muenchen.de |

| sBu₂Mg·2LiOR | C2 | 2-Magnesio-5-bromo-3-fluoropyridine derivative uni-muenchen.de |

Directed Metalation and Halogen-Lithium Exchange

Lithium-Halogen Permutation Strategies

Lithium-halogen exchange reactions are a powerful tool for the functionalization of halogenated heterocycles. In the case of polyhalogenated pyridines, the regioselectivity of this exchange is a critical factor. While direct lithium-halogen exchange data for this compound is not extensively detailed in the provided search results, analogous bromine/magnesium exchange reactions on the closely related 2,5-dibromo-4-chloro-3-fluoropyridine (B14893301) offer significant insight. uni-muenchen.de

These exchanges, utilizing reagents like sBu2Mg·2LiOR·PMDTA, demonstrate that regioselective metalation can be achieved and controlled. The resulting organometallic intermediates can then be trapped with various electrophiles. For instance, the Br/Mg exchange on 2,5-dibromo-4-chloro-3-fluoropyridine proceeds smoothly, and subsequent reaction with allyl bromide yields allylated products in good yields (72-84%). uni-muenchen.de The choice of reaction conditions, particularly the presence or absence of Lewis donor additives like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can finely tune the regioselectivity of the exchange, allowing for the selective formation of different Grignard reagents. uni-muenchen.de This suggests that similar strategies could be applied to this compound to selectively functionalize either the C-2 or C-5 position.

Nucleophilic Aromatic Substitution (SNAr) at Fluoro- and Bromo-Positions

The electron-deficient nature of the pyridine ring, enhanced by the presence of three halogen substituents, makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. vulcanchem.com In SNAr, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The rate and regioselectivity of this reaction are governed by the stability of the negatively charged intermediate (Meisenheimer complex) and the nature of the leaving group. masterorganicchemistry.comnih.gov

Selective Fluorine Substitution

In many SNAr reactions involving polyhalogenated heteroaromatics, the fluorine atom is a surprisingly good leaving group. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. The subsequent C-F bond cleavage is not rate-limiting. masterorganicchemistry.com Research on other fluorinated pyridines has shown that selective C-F bond activation and substitution can be achieved. rsc.org For example, in certain metal-free systems, nucleophilic substitution occurs site-selectively at the fluorine substituent of the pyridine ring. rsc.org While specific examples for this compound are not detailed, the principles suggest that under appropriate conditions, nucleophiles could preferentially displace the 3-fluoro substituent.

Differential Reactivity of Halogen Substituents

The reactivity of the three halogen atoms in this compound is not uniform and depends on the reaction type.

For Nucleophilic Aromatic Substitution (SNAr): The positions on the pyridine ring are activated towards nucleophilic attack in the order 4- > 2- > 3- > 5-. The fluorine at the 3-position is activated by the adjacent nitrogen and the bromine at the 2-position. The bromine at C-2 is more activated than the bromine at C-5 due to its ortho position relative to the ring nitrogen. The fluorine atom's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, often making it the preferred site for SNAr over chlorine or bromine. masterorganicchemistry.comnih.gov

For Metal-Catalyzed Cross-Coupling: In reactions like Suzuki or Stille couplings, the reactivity order is typically I > Br > Cl >> F, reflecting the carbon-halogen bond dissociation energies. nih.gov Therefore, one would expect the bromo substituents to react preferentially over the fluoro substituent. The relative reactivity of the C2-Br versus the C5-Br bond can be influenced by steric and electronic factors. The C2 position is generally more electron-deficient, which can favor oxidative addition of a metal catalyst. nih.gov

Studies on related dihalopyridines show that the position of the bromide group is crucial to reactivity. For instance, in some systems, a bromide at the meta position to the nitrogen (like C-5) shows higher reactivity than one at the ortho position (C-2). rsc.org The table below summarizes the expected differential reactivity.

| Reaction Type | Most Reactive Site | Least Reactive Site | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C-3 (Fluoro) | C-5 (Bromo) | Fluorine's high electronegativity activates the carbon for nucleophilic attack. The C-2 position is more activated than C-5 by the ring nitrogen. masterorganicchemistry.comnih.gov |

| Metal-Catalyzed Cross-Coupling | C-2 or C-5 (Bromo) | C-3 (Fluoro) | Based on Carbon-Halogen bond strength (C-F > C-Br). Reactivity between C2-Br and C5-Br can be condition-dependent. nih.govrsc.org |

| Lithium/Magnesium-Halogen Exchange | C-2 or C-5 (Bromo) | C-3 (Fluoro) | Exchange occurs preferentially with heavier halogens. Regioselectivity between C2 and C5 can be tuned by additives. uni-muenchen.de |

Reactions with Electrophilic Compounds

Reactions of this compound with electrophiles are typically preceded by a metal-halogen exchange to generate a nucleophilic organometallic intermediate. As discussed in section 3.1.2.2, performing a bromine/magnesium exchange on the related 2,5-dibromo-4-chloro-3-fluoropyridine creates a pyridyl-magnesium species. uni-muenchen.de This nucleophilic intermediate can then react with a wide range of electrophiles. uni-muenchen.de This two-step sequence allows for the formal substitution of a bromine atom with an electrophile.

A patent describes the conversion of this compound to a 5-lithiopyridine intermediate via halogen-metal exchange. google.com This lithiated species is capable of reacting with electrophilic compounds. For example, treatment with carbon dioxide yields the corresponding 3-fluoro-5-pyridinecarboxylic acid. google.com This demonstrates a viable pathway for introducing carbon-based functional groups at the C-5 position.

Catalyst Design and Application in Pyridine-Based Polymerizations

While there is no direct evidence of this compound being used as a monomer in polymerization, research into catalyst design for conjugated polymer synthesis has explored the use of 3-fluoropyridine (B146971) ligands. An N-heterocyclic carbene (NHC)-ligated palladium precatalyst featuring a 3-fluoropyridine ligand has been shown to polymerize both electron-rich and electron-poor monomers via a controlled, chain-growth method. umich.edu The inclusion of the fluoropyridine ligand in the catalyst structure can influence the catalyst's stability and electronic properties, potentially expanding the scope of monomers that can be polymerized. umich.edu This highlights the role that fluorinated pyridine derivatives can play in advancing catalyst development, although specific applications utilizing this compound in this context are not reported.

Continuous-Flow Methodologies for Regioselective Arylation

Continuous-flow chemistry offers significant advantages for handling highly reactive organometallic intermediates, enabling precise control over reaction times and temperatures. uniba.it This technology has been successfully applied to the regioselective functionalization of other polyhalogenated heterocycles. For example, an integrated continuous-flow/batch protocol has been developed for the ortho-selective arylation of polyhalo-substituted (hetero)aryl tosylates. researchgate.net In this method, a regioselective ortho-metalation is achieved in continuous flow with a residence time of mere seconds, followed by a batch-wise cross-coupling reaction. researchgate.net

While a specific application of this methodology to the regioselective arylation of this compound is not explicitly documented in the provided results, the success with analogous systems suggests its potential. The ability to precisely control conditions in a flow reactor could be leveraged to manage the "halogen dance"—a rearrangement of metalated intermediates—or to selectively perform metal-halogen exchange at one of the bromine atoms before introducing an arylating agent. uniba.it

Derivatives and Analogs of 2,5 Dibromo 3 Fluoropyridine

Synthesis and Characterization of Novel Functionalized Pyridine (B92270) Derivatives

The unique substitution pattern of 2,5-Dibromo-3-fluoropyridine makes it an ideal starting material for synthesizing novel functionalized pyridine derivatives. The differential reactivity of the halogen substituents can be exploited to introduce a variety of functional groups onto the pyridine core. A key synthetic pathway involves using this compound as a central intermediate. For instance, a multi-step process can be employed where different side chains are introduced at the 2- and 5-positions of the pyridine ring. google.com

One common and powerful method for functionalization is the Negishi cross-coupling reaction. This reaction allows for the selective formation of carbon-carbon bonds by taking advantage of the different reactivities of the bromine atoms at the C2 and C5 positions. researchgate.net This approach has been successfully used to synthesize a series of 2,5-disubstituted pyridine-based liquid crystals. researchgate.net Similarly, other transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are frequently employed. The halogenated structure of fluorinated pyridine derivatives makes them particularly amenable to these reactions, which are fundamental in modern organic synthesis for creating complex molecules. innospk.com

The characterization of these novel derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the molecular structure and confirm the position of substituents.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

Melting Point Analysis: Used to determine the purity of solid derivatives.

Fluorinated Pyridinecarboxylic Acid Building Blocks

Fluorinated pyridinecarboxylic acids are valuable building blocks in medicinal chemistry and materials science. This compound can be derivatized to form such acids. A general strategy involves the metalation of the pyridine ring followed by carboxylation. This concept, termed "regioexhaustive substitution," allows for the introduction of a carboxy group at various vacant positions on the pyridine ring by passing through organometallic intermediates. researchgate.net

For example, a related compound, 6-chloro-3-fluoro-2-picoline, can be oxidized to form 6-chloro-3-fluoro-2-pyridinecarboxylic acid using an oxidant like potassium dichromate in the presence of a catalyst. google.com This demonstrates a viable route to convert alkyl-substituted fluoropyridines into their corresponding carboxylic acids. The resulting fluorinated pyridinecarboxylic acids serve as versatile intermediates for further functionalization, such as in the synthesis of amides and esters. rsc.org

| Precursor Compound | Reaction Type | Product | Application of Product |

| Halogenated Fluoropyridines | Metalation & Carboxylation | Fluorinated Pyridinecarboxylic Acids | Synthesis of pharmaceuticals and functional materials |

| 6-chloro-3-fluoro-2-picoline | Oxidation | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | Intermediate for drug synthesis (e.g., for GABA-A receptors) google.com |

Polyfunctionalized Pyridine Scaffolds

The creation of polyfunctionalized pyridine scaffolds is essential for developing molecules with complex functions, such as in drug discovery and advanced materials. The structure of this compound is well-suited for building these scaffolds due to its multiple reactive sites.

The differential reactivity of the bromine atoms at the C2 and C5 positions is a key feature that can be exploited. For example, sequential Negishi coupling reactions can be performed to introduce different substituents at each position, leading to highly functionalized, unsymmetrical pyridine derivatives. researchgate.net Furthermore, the concept of "regioexhaustive substitution" through selective metalation allows for the functionalization of other positions on the ring, enabling the construction of intricate, multi-substituted pyridine cores. researchgate.net This systematic approach provides access to a library of compounds with diverse functionalities emanating from a single, versatile starting material. researchgate.net

Generation of Intermediate Organometallic Species

The synthesis of many functionalized pyridine derivatives from this compound proceeds through the formation of organometallic intermediates. These species are typically generated by reacting the brominated positions with a metal or an organometallic reagent.

Common methods include:

Lithiation: Regioselective ortho-lithiation can be achieved using strong bases like lithium diisopropylamide (LDA). The resulting lithiated pyridine is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. researchgate.net

Grignard Reagent Formation: The bromine atoms can react with magnesium metal to form Grignard reagents (R-MgBr). These intermediates are used in coupling reactions to form new carbon-carbon bonds. google.com

Transmetalation: In cross-coupling reactions like the Negishi coupling, an organozinc intermediate is typically formed from the bromopyridine. This organozinc species then reacts with another organic halide in the presence of a palladium catalyst. researchgate.net

These organometallic intermediates are highly reactive and are usually generated in situ and used immediately in the subsequent reaction step.

Derivatives for Advanced Material and Biological Applications

Derivatives of this compound are utilized in a variety of advanced applications, owing to the unique electronic and structural properties imparted by the fluorinated pyridine core. In the field of medicine, these compounds serve as precursors for active pharmaceutical ingredients. For instance, this compound has been identified as a potential precursor for PRC2 inhibitors used in cancer therapy. chemicalbook.com Additionally, fluorinated pyridine-triazole derivatives have shown promise as antifungal and anticancer agents. frontiersin.org

Pyridine-Triazole Derivatives for Photoluminescent Materials

Pyridine-triazole ligands derived from fluorinated pyridines are of significant interest for creating photoluminescent materials. These ligands can be synthesized using "click chemistry" and are then complexed with transition metals like iridium(III) and ruthenium(II). bham.ac.uknih.gov

The resulting metal complexes often exhibit strong luminescence with high quantum yields. nih.gov The photophysical properties of these materials can be tuned by modifying the substituents on the pyridine or triazole rings. Spectroscopic studies and molecular modeling have shown that upon excitation, a photoinduced charge transfer can occur from the triazole moiety to the pyridine ring, which is a key process in their light-emitting behavior. researchgate.net The incorporation of fluorine atoms into the pyridine ligand can also influence the emission wavelength, often leading to a blue shift in the emission spectrum. bham.ac.uknih.gov

| Derivative Type | Metal Center | Key Property | Application |

| Pyridine-Triazole Ligand | Iridium(III) | High Emission Quantum Yield | Photoluminescent Materials |

| Pyridine-Triazole Ligand | Ruthenium(II) | Tunable Photophysics | Light-Emitting Complexes |

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, fluorinated pyridine derivatives are crucial components in the development of Organic Light-Emitting Diodes (OLEDs). They are often used as host materials in the emissive layer of these devices. A host material forms a matrix for a guest emitter molecule, facilitating efficient energy transfer and light emission.

Pyridine-containing compounds are advantageous due to their electron-deficient nature, which aids in electron transport and injection. By combining a pyridine core with electron-donating units like carbazole, bipolar host materials can be created that exhibit balanced charge transport, a critical factor for high-efficiency OLEDs. researchgate.net These hybrid molecules often possess high thermal stability and high triplet energy levels, making them particularly suitable for hosting blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters. researchgate.net The strategic use of fluoro-substituted pyridines in these host materials helps to optimize the electronic properties and performance of the final OLED device. researchgate.net

Advanced Spectroscopic Characterization Methods for 2,5 Dibromo 3 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,5-Dibromo-3-fluoropyridine in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-6). The electronegativity of the nitrogen and halogen substituents shifts these signals downfield. The coupling between the protons and the fluorine atom (³JHF and ⁵JHF) provides crucial information for assigning the specific proton signals.

¹³C NMR: The ¹³C NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens. The carbon atoms bonded directly to bromine (C-2 and C-5) and fluorine (C-3) will show characteristic shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause these signals to appear as doublets, which is a definitive indicator of the fluorine's position on the ring.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. nih.govwikipedia.org The spectrum for this compound will show a single signal, typically a multiplet due to coupling with the adjacent protons (H-4) and the more distant proton (H-6). The chemical shift provides information about the electronic environment of the fluorine atom. thermofisher.com

The combination of these 1D and advanced 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Couplings (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³JH4-F3, ⁴JH4-H6 |

| ¹H | H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) | ⁵JH6-F3, ⁴JH6-H4 |

| ¹³C | C-2 | ~140 - 150 | Doublet (d) | ²JC2-F3 |

| ¹³C | C-3 | ~155 - 165 | Doublet (d) | ¹JC3-F3 (large) |

| ¹³C | C-4 | ~125 - 135 | Doublet (d) | ²JC4-F3 |

| ¹³C | C-5 | ~110 - 120 | Doublet (d) | ³JC5-F3 |

| ¹³C | C-6 | ~145 - 155 | Doublet (d) | ⁴JC6-F3 |

| ¹⁹F | F-3 | ~ -120 to -140 | Doublet of doublets (dd) | ³JF3-H4, ⁵JF3-H6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound, MS confirms the molecular weight and provides structural clues through the analysis of fragmentation patterns. libretexts.org

The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (C₅H₂Br₂FN), which is approximately 254.88 g/mol . nih.gov A distinctive feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Electron Ionization (EI) is a common method that causes the molecular ion to fragment into smaller, charged species. chemguide.co.uk The analysis of these fragments helps to piece together the molecular structure. libretexts.org

| m/z (approx.) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 253/255/257 | [C₅H₂Br₂FN]⁺• | Molecular Ion (M⁺•) |

| 174/176 | [C₅H₂BrFN]⁺• | Loss of a Br• radical |

| 234/236/238 | [C₅H₂Br₂N]⁺• | Loss of a F• radical |

| 148/150 | [C₄H₂BrN]⁺• | Loss of Br• and HCN |

| 95 | [C₅H₂FN]⁺• | Loss of two Br• radicals |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular "fingerprint" of a compound by probing its molecular vibrations. su.se These two methods are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, the spectra will be characterized by several key vibrational modes:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3150 cm⁻¹.

C=C and C=N stretching: The pyridine ring vibrations, involving the stretching of C=C and C=N bonds, are expected in the 1400-1650 cm⁻¹ region. pw.edu.pl

C-F stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically found in the 1150-1250 cm⁻¹ range. researchgate.net

C-Br stretching: The carbon-bromine stretching vibrations occur at lower frequencies, generally in the 600-670 cm⁻¹ region. researchgate.net

Ring bending modes: Out-of-plane bending and other ring deformation modes appear in the fingerprint region (below 1000 cm⁻¹).

Analysis of these characteristic bands helps to confirm the presence of the pyridine ring and the halogen substituents. cdnsciencepub.comnih.govnih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-F Stretch | 1150 - 1250 | Strong | Weak |

| C-Br Stretch | 600 - 670 | Medium-Strong | Medium |

| Ring Bending/Deformation | < 1000 | Variable | Variable |

UV/Visible Spectroscopy for Electronic Structure Analysis

UV/Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org For aromatic and heterocyclic compounds like this compound, the primary electronic transitions involve the promotion of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.orgyoutube.com

The UV spectrum of pyridine typically shows absorption maxima (λ_max) around 250-260 nm. sielc.comresearchgate.net These absorptions are attributed to π→π* transitions of the aromatic system and n→π* transitions involving the lone pair of electrons on the nitrogen atom. uzh.ch The presence of halogen substituents (Br and F) acts as auxochromes, which can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in absorption intensity. tanta.edu.eg Analyzing these shifts can provide insight into the electronic effects of the substituents on the pyridine ring.

| Electronic Transition | Expected λmax Range (nm) | Description |

|---|---|---|

| π → π | ~250 - 270 | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. Typically a high-intensity absorption. |

| n → π | ~270 - 300 | Promotion of a non-bonding electron (from Nitrogen) to a π anti-bonding orbital. Typically a lower-intensity absorption compared to π→π*. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By diffracting a beam of X-rays off a single crystal of this compound, one can generate a detailed electron density map, from which the exact atomic positions can be calculated. researchgate.net

This technique would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-N, C-H, C-F, C-Br) and angles within the molecule.

Molecular geometry: Confirmation of the planarity of the pyridine ring and the geometry of the substituents.

Crystal packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions such as halogen bonding or π-π stacking. nih.gov

While obtaining a suitable single crystal can be challenging, the structural data from X-ray crystallography is considered the gold standard for solid-state molecular structure determination. eurjchem.com

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For substituted pyridines, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometry and predict vibrational spectra. researchgate.netnih.gov Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

In studies of similar halogenated pyridines, DFT calculations have shown excellent agreement with experimental data from infrared and Raman spectroscopy. nih.gov For the specific compound 2,5-Dibromo-3-fluoropyridine, while a detailed computational study is not widely published, databases like PubChem provide computed properties derived from high-level calculations. researchgate.net These properties offer a glimpse into the molecule's characteristics.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. scbt.com A smaller gap generally implies higher reactivity. rsc.org For instance, in a study of various 2-fluoropyridine (B1216828) derivatives, the HOMO-LUMO gap was a key indicator of their relative reactivity. rsc.org

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 254.88 g/mol | researchgate.net |

| XLogP3-AA | 2.7 | researchgate.net |

| Hydrogen Bond Donor Count | 0 | researchgate.net |

| Hydrogen Bond Acceptor Count | 1 | researchgate.net |

| Rotatable Bond Count | 0 | researchgate.net |

| Exact Mass | 252.85380 Da | researchgate.net |

| Monoisotopic Mass | 252.85380 Da | researchgate.net |

| Topological Polar Surface Area | 12.9 Ų | researchgate.net |

| Heavy Atom Count | 9 | researchgate.net |

| Complexity | 101 | researchgate.net |

This data is sourced from the PubChem database and is computationally generated.

Ab Initio Methods in Pyridine (B92270) Derivative Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems. researchgate.net In the analysis of pyridine derivatives, ab initio calculations have been used to compute molecular structures and verify vibrational assignments from experimental spectra. rsc.org

For example, ab initio calculations (MP2 with the cc-pVTZ basis set) have been utilized to compare the molecular structures of halopyridines to that of pyridine. rsc.org These studies reveal structural changes, such as the shortening of the N–C(2) bond upon halogen substitution at the C(2) position. rsc.org While specific ab initio studies on this compound are scarce, the principles from research on molecules like 2-fluoropyridine and 3-fluoropyridine (B146971) are directly applicable. rsc.org These methods help in understanding the fundamental electronic structure and the nature of chemical bonds within the substituted pyridine ring.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are instrumental in predicting the reactivity and selectivity of chemical reactions. By calculating quantum descriptors of reactivity, such as ionization potential, electron affinity, and electrophilicity index derived from HOMO and LUMO energies, the behavior of molecules in chemical reactions can be anticipated.

For substituted pyridines, DFT-derived descriptors have been used to create theoretical nucleophilicity scales. These scales help in understanding how substituents influence the electron-donating ability of the pyridine nitrogen and the aromatic ring, thereby predicting how the molecule will interact with electrophiles. The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the electron density distribution and highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netnih.gov In this compound, the electronegative bromine and fluorine atoms significantly influence the MEP, directing where nucleophilic or electrophilic attacks are most likely to occur. Machine learning models are also emerging as a powerful tool to predict chemical reactivity by leveraging data from experimental results and computational chemistry.

Analysis of Fluorine Substitution Effects on Molecular Geometry and Reactivity

The substitution of hydrogen with fluorine has profound effects on the molecular geometry and reactivity of aromatic systems. Fluorine is the most electronegative element, and its introduction into the pyridine ring causes significant electronic perturbations.

Computationally, the effects of fluorine substitution are well-documented. The addition of fluorine atoms to a pyridine ring introduces new π-bonding and antibonding orbitals. This can lead to increased stability of the aromatic ring, resulting in shorter bond lengths within the ring compared to non-fluorinated analogues. For instance, studies on fluoropyridines show that carbon-fluorine bonds tend to shorten as more fluorine atoms are added to the ring.

From a reactivity standpoint, the strong electron-withdrawing inductive effect of fluorine decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. This effect also lowers the basicity of the pyridine nitrogen. rsc.org The position of the fluorine atom is crucial; for example, a fluorine at the 3-position (meta to the nitrogen) influences the ring's electronic properties differently than a fluorine at the 2- or 4-position. In this compound, the combined inductive effects of the two bromine atoms and the fluorine atom create a highly electron-deficient ring system, which dictates its reactivity profile.

Applications of 2,5 Dibromo 3 Fluoropyridine in Advanced Materials Science

2,5-Dibromo-3-fluoropyridine is a highly functionalized heterocyclic compound that has emerged as a crucial building block in the synthesis of sophisticated organic materials. Its unique substitution pattern, featuring two reactive bromine atoms and an electron-withdrawing fluorine atom on a pyridine (B92270) core, provides chemists with a versatile platform for creating complex molecular architectures. This strategic arrangement of atoms allows for selective chemical transformations, making it an invaluable intermediate in the development of materials with tailored electronic, optical, and structural properties for various high-performance applications.

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Drug Discovery and Active Pharmaceutical Ingredient (API) Synthesis

2,5-Dibromo-3-fluoropyridine serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). An API is the biologically active component of a pharmaceutical drug. researchgate.net The presence of halogen atoms on the pyridine (B92270) ring of this compound makes it an ideal precursor for various cross-coupling reactions, which are fundamental in modern organic synthesis for creating complex molecules from simpler starting materials. These reactions allow for the introduction of diverse functional groups, enabling the construction of molecules with specific therapeutic properties. nih.gov The fluorinated nature of this pyridine derivative is particularly significant, as the introduction of fluorine can modulate the metabolic stability and lipophilicity of a drug candidate. rsc.org

Precursor for Anticancer Agents (e.g., Lonafarnib, Pyridoclax (B610359) Intermediates)

This fluorinated pyridine derivative is a key starting material in the synthesis of certain anticancer agents. A notable example is its use in the production of Lonafarnib, a farnesyltransferase inhibitor. rsc.orgnih.gov Lonafarnib is used to reduce the risk of death due to Hutchinson-Gilford progeria syndrome and is also investigated for its potential in treating cancer. rsc.orgresearchgate.net The synthesis of Lonafarnib showcases the utility of this compound as a scaffold to build the complex tricyclic core of the drug. rsc.org While the direct synthesis of Pyridoclax intermediates from this compound is not extensively detailed in publicly available literature, the structural motifs present in pyridoclax and related compounds suggest that versatile building blocks like this compound are valuable in the exploration of synthetic routes for such complex molecules.

Modulators of Biological Receptors (e.g., Allosteric Adenosine (B11128) A2A Receptor Modulators)

The adenosine A2A receptor is a key target in the central nervous system, and its modulation is being explored for the treatment of various neuropsychiatric and neurodegenerative disorders. nih.gov The development of selective modulators for this receptor is an active area of research. The synthesis of such modulators often involves the construction of complex heterocyclic systems. Fluorinated pyridines, including derivatives of this compound, are valuable starting materials for creating novel molecular scaffolds that can be tailored to interact with biological receptors like the adenosine A2A receptor. nih.gov The unique electronic properties conferred by the fluorine atom can influence the binding affinity and selectivity of the final compound for its target receptor.

Inhibitors for Therapeutic Targets (e.g., PRC2, Neuropeptide Y Receptor Y5, SARS-CoV-2 Protease, Indoleamine-2,3-dioxygenase-1)

This compound serves as a versatile scaffold for the development of inhibitors targeting a range of therapeutic molecules implicated in various diseases.

PRC2: Polycomb Repressive Complex 2 (PRC2) is a key enzyme in epigenetic regulation, and its dysregulation is linked to several cancers. nih.govrsc.org The development of PRC2 inhibitors is a promising strategy for cancer therapy. The synthesis of potent and selective PRC2 inhibitors often involves the creation of complex heterocyclic structures, for which fluorinated pyridines can serve as valuable starting points. nih.gov

Neuropeptide Y Receptor Y5: The Neuropeptide Y receptor Y5 (NPY5R) is involved in the regulation of food intake and is a target for the development of anti-obesity drugs. frontiersin.orgmedchemexpress.commorressier.com Antagonists of this receptor have been synthesized using a variety of chemical approaches, and the use of functionalized pyridine rings is a common strategy in the design of such compounds. nih.gov

SARS-CoV-2 Protease: The main protease (Mpro) of the SARS-CoV-2 virus is essential for viral replication, making it a prime target for antiviral drugs. chemrxiv.org The development of inhibitors for this protease has been a major focus of research since the beginning of the COVID-19 pandemic. The design and synthesis of these inhibitors often rely on building blocks that can form specific interactions with the active site of the enzyme. chemrxiv.org

Indoleamine-2,3-dioxygenase-1 (IDO1): IDO1 is an enzyme that plays a role in immune suppression and is a target for cancer immunotherapy. Inhibiting IDO1 can help to restore the immune system's ability to fight cancer. The development of IDO1 inhibitors has involved the synthesis of a wide range of molecules, with many containing heterocyclic cores.

The utility of this compound in these contexts lies in its ability to be chemically modified to produce a library of compounds that can then be screened for inhibitory activity against these diverse targets.

Design of Fluorinated Heterocycles for Enhanced Pharmaceutical Profiles

The incorporation of fluorine into heterocyclic drugs is a widely used strategy to improve their pharmaceutical profiles. rsc.org Fluorine can enhance metabolic stability by blocking sites of metabolism, increase binding affinity to target proteins, and improve membrane permeability. This compound is an exemplary building block in this regard, providing a fluorinated pyridine core that can be further elaborated. The use of such fluorinated building blocks allows medicinal chemists to fine-tune the properties of drug candidates to achieve a better balance of potency, selectivity, and pharmacokinetic properties.

Data Tables

Table 1: Profile of this compound

| Property | Value |

|---|---|

| CAS Number | 156772-60-0 |

| Molecular Formula | C5H2Br2FN |

| Molecular Weight | 254.88 g/mol |

| Appearance | Not specified in provided results |

| Primary Application | Intermediate in chemical synthesis |

Table 2: Therapeutic Targets and Associated Disease Areas

| Therapeutic Target | Associated Disease Area(s) | Role of Inhibition |

|---|---|---|

| Farnesyltransferase | Progeria, Cancer | Anticancer, Disease Modification rsc.orgresearchgate.net |

| Adenosine A2A Receptor | Neuropsychiatric and Neurodegenerative Disorders | Neuromodulation nih.gov |

| PRC2 | Cancer | Epigenetic therapy nih.govrsc.org |

| Neuropeptide Y Receptor Y5 | Obesity | Appetite suppression frontiersin.orgmedchemexpress.com |

| SARS-CoV-2 Protease | COVID-19 | Antiviral chemrxiv.org |

| Indoleamine-2,3-dioxygenase-1 (IDO1) | Cancer | Immunotherapy |

Applications in Agrochemical Development

Use in Pesticide Development

2,5-Dibromo-3-fluoropyridine is a key intermediate in the synthesis of certain modern pesticides. The strategic placement of its functional groups—two bromine atoms and one fluorine atom on the pyridine (B92270) core—allows for regioselective reactions, which are fundamental in constructing the final complex pesticide molecules. The bromine atoms can be selectively replaced or used in cross-coupling reactions to build more complex structures, while the fluorine atom and the pyridine ring itself confer desirable properties to the end-product.

A notable example of a pesticide developed from this intermediate is Florylpicoxamid. This fungicide is part of the picolinamide (B142947) class and is designed to control a wide spectrum of plant pathogens. nih.gov The synthesis of such compounds leverages the reactivity of the pyridine ring system, which is a common scaffold in a high percentage of commercial agrochemicals. nih.gov

Table 1: Pesticides Derived from this compound Intermediate

| Pesticide Name | Class | Target Pathogens/Pests |

|---|

Broad Context of Fluorinated Heterocycles in Agrochemicals

The use of this compound is part of a broader, highly successful strategy in agrochemical research: the incorporation of fluorinated heterocyclic compounds. researchgate.net Heterocyclic compounds, particularly those containing nitrogen like pyridine, are present in over 70% of commercial agrochemicals because the heterocyclic core itself can act as a pharmacophore, conferring biological activity. nih.gov

The introduction of fluorine into these molecules provides significant advantages. ccspublishing.org.cnccspublishing.org.cn Fluorine is the most electronegative element and forms a very strong bond with carbon. ccspublishing.org.cn Incorporating fluorine atoms or fluorine-containing groups (like trifluoromethyl) into a potential pesticide can dramatically alter its physicochemical properties in beneficial ways. nih.govresearchgate.net These modifications can lead to:

Increased Potency and Efficacy: Fluorine can enhance the binding affinity of a molecule to its target enzyme or receptor in the pest or pathogen. ccspublishing.org.cnresearchgate.net

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can make the molecule more resistant to metabolic degradation by enzymes within the target organism or in the environment, prolonging its activity. researchgate.netccspublishing.org.cn

Improved Transport and Lipophilicity: The presence of fluorine can modify the molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its uptake and transport to the target site within the plant or pest. ccspublishing.org.cnresearchgate.net

The pyridine ring, specifically, has been described as a critical "chip" in the development of pesticides, with pyridine-containing pesticides known for high efficiency and low toxicity. agropages.com The combination of a pyridine scaffold with fluorine substitution, as seen in intermediates like this compound, represents a powerful approach in the design of next-generation crop protection agents that are effective, selective, and possess improved environmental profiles. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Florylpicoxamid |

| Bromine |

| Fluorine |

| Carbon |

Mechanistic Investigations of Reactions Involving 2,5 Dibromo 3 Fluoropyridine

Studies on Chemoselectivity Control in Functionalization Reactions

The primary challenge in the functionalization of 2,5-dibromo-3-fluoropyridine is controlling the chemoselectivity, specifically, achieving a reaction at one of the two bromine-substituted carbon atoms (C2 or C5) without affecting the other. The regioselectivity is profoundly influenced by the nature of the reagents and the reaction conditions employed. znaturforsch.com

Research into the functionalization of dihalopyridines has shown that the C2 position, being ortho to the ring nitrogen, is electronically distinct from the C5 position. The nitrogen atom can act as a directing group for metalation reactions, while the electron-withdrawing fluorine atom at C3 further influences the acidity of adjacent protons and the stability of organometallic intermediates. znaturforsch.comznaturforsch.com

The choice of metalating agent is a key factor in controlling which bromine atom is targeted. Strong, non-coordinating bases might react differently than organometallic reagents that can chelate with the pyridine (B92270) nitrogen. For instance, lithium amides like LDA (lithium diisopropylamide) or TMP (2,2,6,6-tetramethylpiperidyl) based reagents can achieve high regioselectivity in the deprotonation or halogen-metal exchange of substituted pyridines. znaturforsch.com The use of mixed-reagent systems, such as i-PrMgCl combined with n-BuLi, has been developed to offer highly selective methods for bromo-metal exchange on dibrominated aromatic compounds, often leveraging chelation effects to direct the reaction to a specific site. mdpi.comnih.gov

The following table summarizes how different types of reagents and conditions can be used to influence the site of functionalization on substrates like this compound, based on established principles for substituted pyridines.

| Reagent/Condition | Probable Site of Reaction | Mechanistic Rationale |

| n-BuLi at low temperature | C2 | The C2-Br bond is more activated due to the inductive effect of the adjacent nitrogen and fluorine atoms, and the reagent can coordinate with the nitrogen, favoring exchange at the ortho position. znaturforsch.comznaturforsch.com |

| i-PrMgCl·LiCl followed by transmetalation | C2 or C5 (condition dependent) | Grignard reagents are generally less reactive than organolithiums and can offer different selectivity. The LiCl salt helps to break up aggregates and solubilize intermediates, improving reaction efficiency. znaturforsch.com |

| TMPMgCl·LiCl | C4 (via deprotonation) or C2/C5 (via exchange) | TMP-based reagents are strong, sterically hindered bases that can selectively deprotonate C-H bonds, but can also participate in halogen-metal exchange depending on the substrate and conditions. znaturforsch.com |

| Mixed i-PrMgCl / n-BuLi system | C2 (likely) | This combination can form an "ate" complex that offers high regioselectivity in halogen-metal exchange, often through chelation, which would favor the C2 position. mdpi.comnih.gov |

These studies demonstrate that a deep understanding of the interplay between the substrate's electronic properties and the reagent's mechanism is essential for achieving controlled, selective functionalization.

Elucidation of Halogen-Metal Exchange Mechanisms

Halogen-metal exchange is a fundamental and widely used reaction for creating organometallic intermediates from organic halides. wikipedia.org In the case of this compound, the mechanism of this exchange, particularly the question of which bromine is replaced, is of significant interest. The general rate of exchange for halogens follows the trend I > Br > Cl, making the C-Br bonds susceptible to cleavage by common organometallic reagents like n-butyllithium (n-BuLi). wikipedia.org

Two primary mechanisms have been proposed for the lithium-halogen exchange reaction. princeton.edu

Nucleophilic "Ate-Complex" Mechanism: This pathway involves a nucleophilic attack of the carbanion from the organolithium reagent (e.g., n-BuLi) on the bromine atom of the pyridine ring. This forms a transient, reversible intermediate known as an "ate-complex". wikipedia.orgprinceton.edu This complex then collapses, expelling a bromide salt and forming the new aryllithium species. Kinetic studies support this nucleophilic pathway. wikipedia.org

Four-Centered Transition State Model: An alternative model proposes a concerted mechanism involving a four-centered transition state where the lithium and bromine atoms, along with the two organic fragments, exchange in a single step. princeton.edu

For this compound, the C2-Br is generally considered more reactive towards organolithium reagents. This preference is attributed to the "ortho-directing" effect of the pyridine nitrogen. The lithium reagent can coordinate with the lone pair of the nitrogen atom, lowering the activation energy for the exchange at the adjacent C2 position.

A more complex mechanism has been proposed for reactions using a combination of a Grignard reagent (i-PrMgCl) and an organolithium (n-BuLi). mdpi.com In this system, the reaction is thought to proceed as follows:

An initial reaction between i-PrMgCl and n-BuLi forms a magnesium "ate" complex.

This "ate" complex then selectively engages in the halogen-metal exchange with one of the bromine atoms.

The resulting magnesium-based organometallic intermediate can then react with an electrophile.

This combined-reagent protocol has been shown to be highly selective for performing bromo-metal exchange on dibrominated compounds, often under non-cryogenic conditions. mdpi.comnih.gov The selectivity arises from the unique reactivity of the magnesium "ate" complex and its ability to be directed by coordinating functional groups. mdpi.com

Proposed Mechanisms for Photoredox Reactions

While specific studies detailing photoredox reactions involving this compound are not prevalent in the surveyed literature, a plausible mechanism can be proposed based on well-established principles of visible-light photoredox catalysis with aryl halides. nih.govresearchgate.net A common application of this technology is the reductive dehalogenation of C-Br bonds.

A typical photoredox cycle for such a transformation would involve a photocatalyst (PC), such as tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), a sacrificial electron donor (e.g., a tertiary amine), and the aryl halide substrate. nih.gov

The proposed mechanism would likely proceed via a reductive quenching cycle :

Photoexcitation: The photocatalyst [Ru(bpy)₃]²⁺ absorbs a photon of visible light to generate a long-lived, high-energy excited state, [Ru(bpy)₃]²⁺. nih.gov

Reductive Quenching: The excited state catalyst [Ru(bpy)₃]²⁺ is a potent oxidant and accepts an electron from the sacrificial donor (e.g., Hantzsch ester or a tertiary amine). This generates the highly reducing species [Ru(bpy)₃]⁺ and the radical cation of the donor. nih.gov

Single-Electron Transfer (SET): The reduced photocatalyst, [Ru(bpy)₃]⁺, is a strong reductant. It transfers a single electron to the this compound substrate. This electron transfer would likely target one of the C-Br bonds, as they are the most electrophilic sites.

Fragmentation: Upon accepting an electron, the substrate forms a radical anion. This intermediate is unstable and rapidly fragments, cleaving the C-Br bond to release a bromide anion (Br⁻) and form a 5-bromo-3-fluoropyridin-2-yl radical.

Propagation/Termination: The resulting aryl radical can then be quenched by abstracting a hydrogen atom from a hydrogen source in the reaction mixture (e.g., the protonated amine donor or solvent) to yield the monodebrominated product, 5-bromo-3-fluoropyridine.

Catalyst Regeneration: The photocatalyst in its [Ru(bpy)₃]²⁺ ground state is regenerated, completing the catalytic cycle. nih.gov